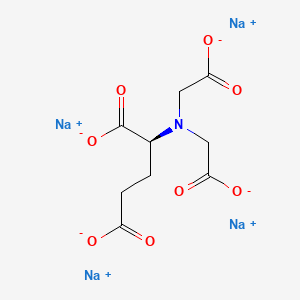
Tetrasodium glutamate diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium glutamate diacetate is an organic compound that is used as a chelating agent . It binds to metal ions, inactivating them and helping to prevent their adverse effects on the stability or appearance of cosmetic products . It also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .
Synthesis Analysis
The synthesis of this compound involves the use of Pidolidone one sodium salt monohydrate, formalin, hydrocyanic acid, and sodium hydroxide . The process involves several steps including stirring, heating, and mixing at specific temperatures .Molecular Structure Analysis
The molecular formula of this compound is C9H9NNa4O8 . Its molecular weight is 351.13 g/mol . The IUPAC name for this compound is tetrasodium; (2 S )-2- [bis (carboxylatomethyl)amino]pentanedioate .Chemical Reactions Analysis
As a chelating agent, this compound binds to metal ions, inactivating them and helping to prevent their adverse effects on the stability or appearance of cosmetic products . It also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .Physical And Chemical Properties Analysis
This compound is a multi-purpose, clear, liquid chelating agent and preservative booster . It is made from plant material, readily biodegradable, with high solubility over a wide pH range .Aplicaciones Científicas De Investigación
Separation of Specularite and Chlorite : TGD was applied as a depressant for cationic direct flotation separation of specularite and chlorite, exhibiting better performance than starch in microflotation experiments. The adsorption mechanism of TGD onto chlorite surface was investigated, demonstrating its effectiveness as a depressant in mineral separation processes (Li, Yuan, Gao, & Hu, 2020).
Environmental Monitoring and Industry Applications : While not directly about TGD, research on glutamate biosensors for detecting extracellular glutamate in living brain tissue highlights glutamate's role in neurological and psychiatric disorders and its use in environmental monitoring, the fermentation industry, and food industry for MSG detection (Okon & Ronkainen, 2017).
Heavy Metal Removal from Industrial Sludge : TGD, also known as GLDA, was effective in removing heavy metals like cadmium, nickel, and copper from industrial sludge, showcasing its potential in environmental remediation applications (Wu, Cui, Li, & Sun, 2015).
Feed Additive for Chickens : A study on l-Glutamic acid, N,N-diacetic acid, tetrasodium salt (GLDA-Na4) for use as a zootechnical feed additive in chickens for fattening, aimed at improving zinc absorption from feed and reducing zinc emissions through manure, indicating its application in animal nutrition and environmental conservation (Rychen et al., 2018).
Remediation of Cadmium Contaminated Farmland : The application of GLDA significantly increased the biomass and cadmium content in Pennisetum purpureum Schum, used for remediating cadmium-contaminated farmland. This study shows the potential of GLDA in enhancing the phytoremediation process (Qin, Tang, Jiang, Huang, Hou, Long, & Peng, 2020).
Mecanismo De Acción
Target of Action
Tetrasodium glutamate diacetate primarily targets metal ions in cosmetic and personal care product formulations . It binds to these ions, inactivating them and preventing their potential adverse effects on the stability or appearance of the products .
Mode of Action
As a chelating agent , this compound forms multiple bonds with a single metal ion . By binding to metal ions, it inactivates them, which helps to prevent their adverse effects on the stability or appearance of cosmetic products . This action also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .
Biochemical Pathways
Its chelating action can influence various biochemical processes by controlling metal-catalyzed decomposition . This can affect the stability and efficacy of other ingredients in the formulation.
Pharmacokinetics
It is noted that this compound is slowly absorbed through the gastrointestinal tract and skin absorption is likely to be even slower .
Result of Action
This compound has been found to have an impact on the skin’s microbiota. It can moderately inhibit C. acnes and strongly inhibit S. aureus without simultaneously inhibiting the growth of S. epidermidis . This selective inhibition can help restore a pre-existing dysbiosis, making it suitable for use in topical products for skin and scalp where it is necessary to preserve the eubiosis of the microbiota .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is used in products that are in constant contact with the skin, which is itself in constant contact with the surrounding environment . Changes in both the external and internal environment can affect the skin’s response to products containing this ingredient . Furthermore, this compound is reported to be readily biodegradable and has high solubility over a wide pH range , which can also influence its action, efficacy, and stability.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Tetrasodium glutamate diacetate functions as a chelating agent . It inactivates metallic ions in product formulations , preventing their adverse effects on the stability or appearance of products . This includes free roaming iron and copper ions, which can lead to rapid oxidation . By using a chelating agent like this compound, this process can be slowed, allowing for the creation of products with improved stability and appearance .
Cellular Effects
While specific cellular effects of this compound are not widely documented, it is known that the compound does not sensitize human skin . This suggests that it may have minimal adverse effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its chelating properties . It binds to metallic ions, inactivating them and preventing their potential to cause rapid oxidation . This helps maintain the stability and appearance of the products in which it is used .
Temporal Effects in Laboratory Settings
This compound is known for its excellent chelating effectiveness, controlling metal-catalyzed decomposition . It also reduces water hardness and prevents precipitations . These properties suggest that it has a stabilizing effect over time in laboratory settings.
Metabolic Pathways
While specific metabolic pathways involving this compound are not widely documented, it is synthesized from glutamic acid , an amino acid involved in various metabolic processes.
Transport and Distribution
This compound is soluble in water , suggesting that it could be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not currently documented.
Subcellular Localization
Given its solubility in water , it is likely to be found in the cytoplasm and potentially other compartments of the cell where water-soluble substances are located.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrasodium glutamate diacetate involves the reaction of glutamic acid with acetic anhydride in the presence of sodium hydroxide to form the diacetate derivative. The diacetate derivative is then neutralized with sodium hydroxide to form the tetrasodium salt.", "Starting Materials": [ "Glutamic acid", "Acetic anhydride", "Sodium hydroxide" ], "Reaction": [ "Step 1: Glutamic acid is dissolved in water and sodium hydroxide is added to adjust the pH to 7-8.", "Step 2: Acetic anhydride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is heated to 60-70°C and stirred for 2-3 hours.", "Step 4: The reaction mixture is cooled to room temperature and the diacetate derivative is obtained by precipitation with ethanol.", "Step 5: The diacetate derivative is dissolved in water and neutralized with sodium hydroxide to form the tetrasodium salt.", "Step 6: The tetrasodium salt is purified by filtration and drying." ] } | |
Número CAS |
51981-21-6 |
Fórmula molecular |
C9H9NNa4O8 |
Peso molecular |
351.13 g/mol |
Nombre IUPAC |
tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate |
InChI |
InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1 |
Clave InChI |
UZVUJVFQFNHRSY-OUTKXMMCSA-J |
SMILES isomérico |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Apariencia |
Solid powder |
Descripción física |
Pellets or Large Crystals, Liquid; Liquid; Dry Powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
282524-66-7 65345-21-3 51981-21-6 63998-93-6 |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tetrasodium glutamate diacetate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



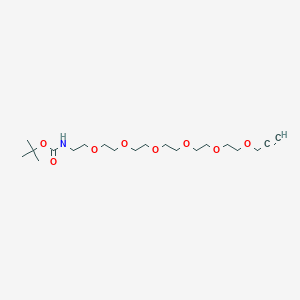
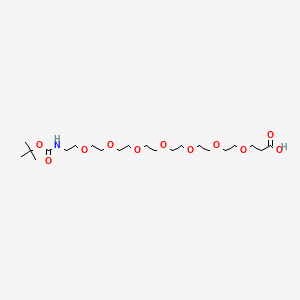
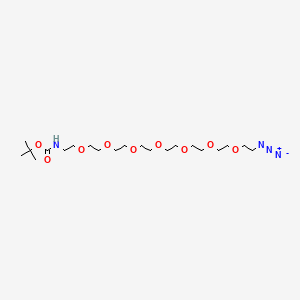
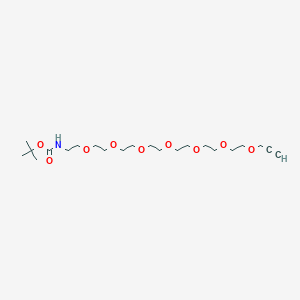
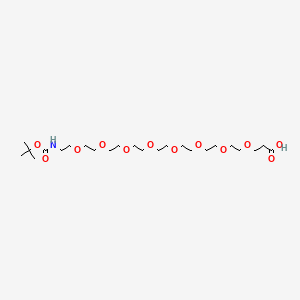
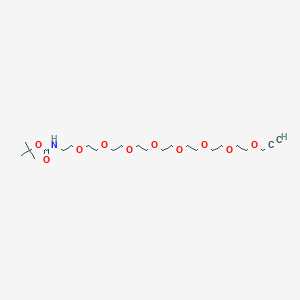
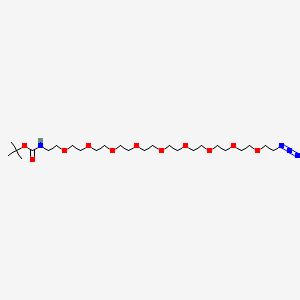
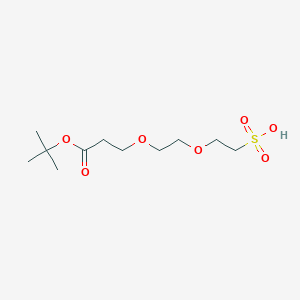
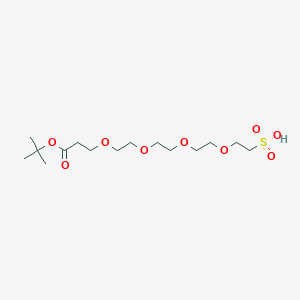
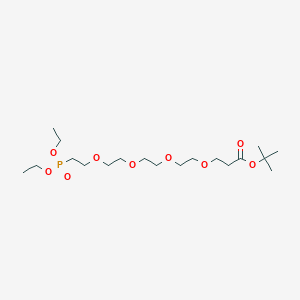
![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)
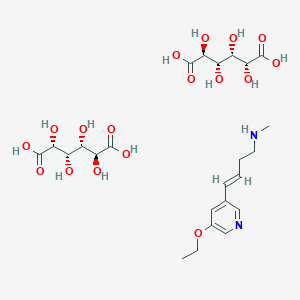
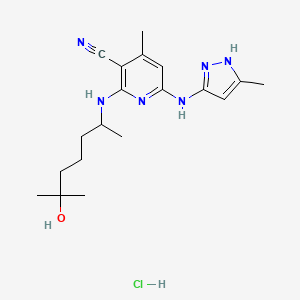
![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)